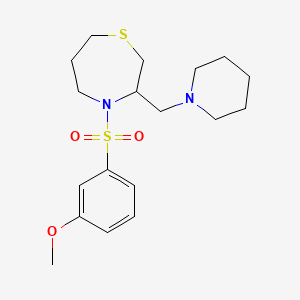
4-((3-Methoxyphenyl)sulfonyl)-3-(piperidin-1-ylmethyl)-1,4-thiazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((3-Methoxyphenyl)sulfonyl)-3-(piperidin-1-ylmethyl)-1,4-thiazepane is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the thiazepane class of compounds and is known to exhibit a diverse range of biochemical and physiological effects. In
Applications De Recherche Scientifique
Selective Serotonin Receptor Agonists
- Benzamide derivatives related to "4-((3-Methoxyphenyl)sulfonyl)-3-(piperidin-1-ylmethyl)-1,4-thiazepane" have been synthesized and evaluated for their effects on gastrointestinal motility. These compounds, particularly those with phenylsulfonyl substituents, have shown potential as novel prokinetic agents by acting as selective serotonin 4 (5-HT4) receptor agonists. Such compounds could enhance gastric emptying and defecation without the side effects associated with 5-HT3- and dopamine D2 receptor binding affinity, suggesting their utility in treating gastrointestinal disorders (Sonda et al., 2004).
Antimicrobial Activity
- Piperidine derivatives have been investigated for their antimicrobial efficacy against pathogens affecting tomato plants. Specifically, certain benzhydryl-sulfonyl-piperidine compounds have demonstrated significant antimicrobial activities against bacterial and fungal pathogens, highlighting their potential as antimicrobial agents in agricultural applications (Vinaya et al., 2009).
Proton Exchange Membranes
- In the field of materials science, sulfonyl-containing compounds have been explored for their applications in fuel cell technology. Specifically, comb-shaped poly(arylene ether sulfone)s with sulfonated side chains have been developed and characterized for their potential as polyelectrolyte membrane materials in fuel cells, demonstrating good proton conductivity and thermal stability (Kim et al., 2008).
Antioxidant and Anticholinesterase Activities
- Sulfonyl hydrazone compounds incorporating piperidine rings have been synthesized and evaluated for their antioxidant and anticholinesterase activities. These studies have identified compounds with significant lipid peroxidation inhibitory activity and scavenging abilities, indicating potential therapeutic applications for oxidative stress-related conditions (Karaman et al., 2016).
Anodic Methoxylation
- Research into the electrochemical behavior of N-acyl and N-sulfonyl-substituted piperidines has provided insights into their anodic methoxylation reactions. These studies contribute to a better understanding of the electrochemical properties of such compounds, potentially informing their synthesis and applications in organic chemistry (Golub & Becker, 2015).
Propriétés
IUPAC Name |
4-(3-methoxyphenyl)sulfonyl-3-(piperidin-1-ylmethyl)-1,4-thiazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S2/c1-23-17-7-5-8-18(13-17)25(21,22)20-11-6-12-24-15-16(20)14-19-9-3-2-4-10-19/h5,7-8,13,16H,2-4,6,9-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNQWZBLDLBWHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)N2CCCSCC2CN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopentyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2594555.png)

![Bis[4-(3-oxo-3-phenyl-1-propenyl)phenyl] pentanedioate](/img/structure/B2594558.png)
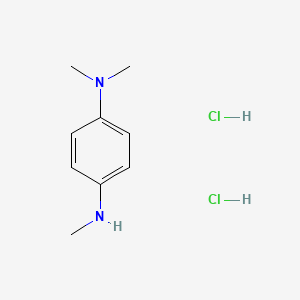
![N-butyl-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2594561.png)
![1-(4-fluorophenyl)-6-methoxy-4-oxo-N-[(oxolan-2-yl)methyl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B2594562.png)
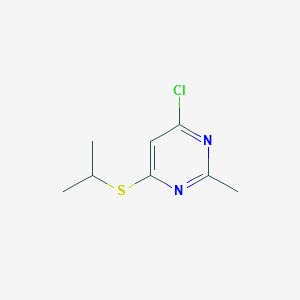
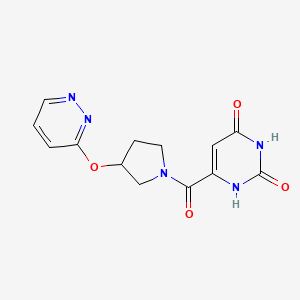
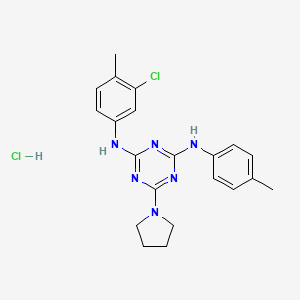
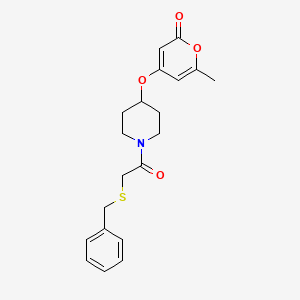
![(2Z)-2-[(4-bromophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide](/img/structure/B2594571.png)
![3-(1H-benzo[d]imidazol-1-yl)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide](/img/structure/B2594574.png)
![1-isopropyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2594576.png)
